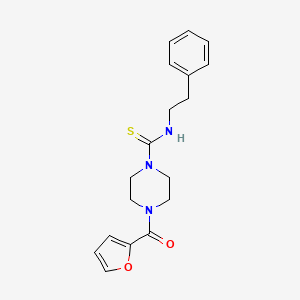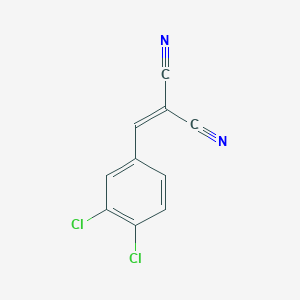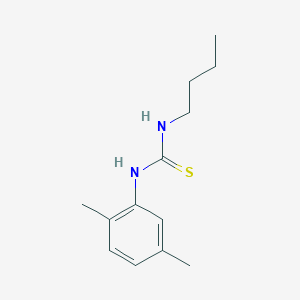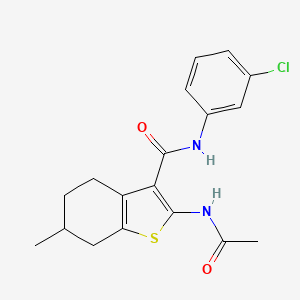![molecular formula C19H28N2O4S B4543694 (4-{[4-(SEC-BUTYL)PHENYL]SULFONYL}PIPERAZINO)(TETRAHYDRO-2-FURANYL)METHANONE](/img/structure/B4543694.png)
(4-{[4-(SEC-BUTYL)PHENYL]SULFONYL}PIPERAZINO)(TETRAHYDRO-2-FURANYL)METHANONE
Overview
Description
(4-{[4-(SEC-BUTYL)PHENYL]SULFONYL}PIPERAZINO)(TETRAHYDRO-2-FURANYL)METHANONE is a complex organic compound that features a piperazine ring substituted with a sec-butylphenylsulfonyl group and a tetrahydro-2-furanyl methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[4-(SEC-BUTYL)PHENYL]SULFONYL}PIPERAZINO)(TETRAHYDRO-2-FURANYL)METHANONE typically involves multiple steps. One common method includes the reaction of 4-(sec-butyl)benzenesulfonyl chloride with piperazine, followed by the introduction of the tetrahydro-2-furanyl methanone group. The reaction conditions often require the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(4-{[4-(SEC-BUTYL)PHENYL]SULFONYL}PIPERAZINO)(TETRAHYDRO-2-FURANYL)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
(4-{[4-(SEC-BUTYL)PHENYL]SULFONYL}PIPERAZINO)(TETRAHYDRO-2-FURANYL)METHANONE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for (4-{[4-(SEC-BUTYL)PHENYL]SULFONYL}PIPERAZINO)(TETRAHYDRO-2-FURANYL)METHANONE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The piperazine ring may also interact with neurotransmitter receptors, affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- (4-{[4-(tert-Butyl)phenyl]sulfonyl}piperazino)(4-nitrophenyl)methanone
- 4-(4-{[4-(SEC-BUTYL)PHENYL]SULFONYL}PIPERAZINO)-4-OXOBUTANOIC
Uniqueness
(4-{[4-(SEC-BUTYL)PHENYL]SULFONYL}PIPERAZINO)(TETRAHYDRO-2-FURANYL)METHANONE is unique due to its combination of a sec-butylphenylsulfonyl group and a tetrahydro-2-furanyl methanone group. This unique structure provides distinct chemical properties and potential biological activities that are not found in similar compounds.
Properties
IUPAC Name |
[4-(4-butan-2-ylphenyl)sulfonylpiperazin-1-yl]-(oxolan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4S/c1-3-15(2)16-6-8-17(9-7-16)26(23,24)21-12-10-20(11-13-21)19(22)18-5-4-14-25-18/h6-9,15,18H,3-5,10-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHCBMMYUIIXES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-(4-methylphenyl)thiourea](/img/structure/B4543619.png)
![3-(2-chlorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B4543626.png)
![2-{[(4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}phenyl)carbonyl]amino}-N-(prop-2-en-1-yl)benzamide](/img/structure/B4543628.png)
![2-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-N-ethyl-3-oxo-1-piperazinecarboxamide](/img/structure/B4543650.png)
![2,3-dimethyl-5-oxo-N-propyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4543654.png)
![5-isopropyl-3-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4543659.png)
![2-{4-[(ethylamino)methyl]-2-methoxyphenoxy}ethanol hydrochloride](/img/structure/B4543662.png)
![4-(4-chlorophenyl)-2-[(2-pyridinylmethyl)thio]-6-(2-thienyl)nicotinonitrile](/img/structure/B4543678.png)


![ethyl 4-[({[3-(1-piperidinyl)propyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4543698.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3,4-dimethoxyphenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4543724.png)
